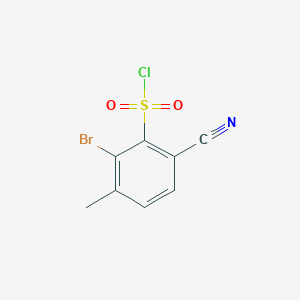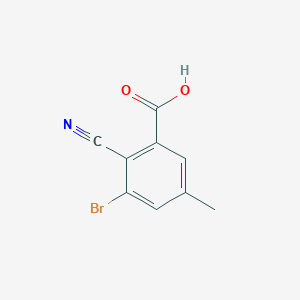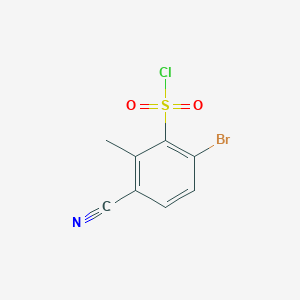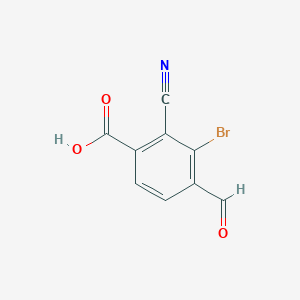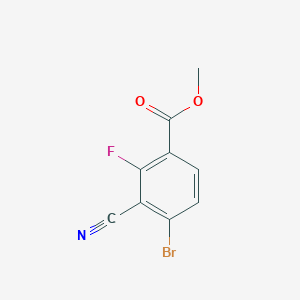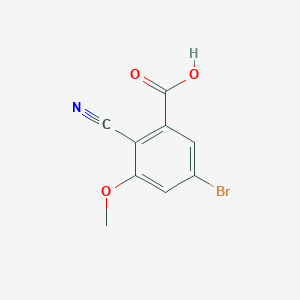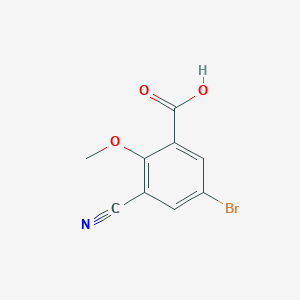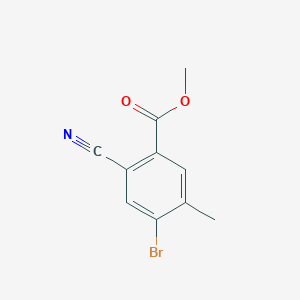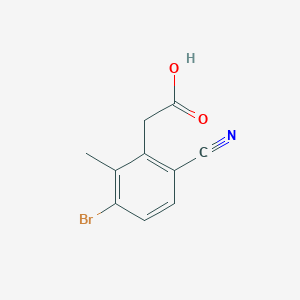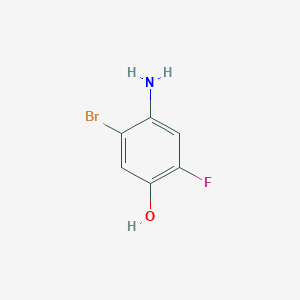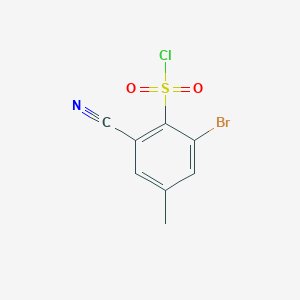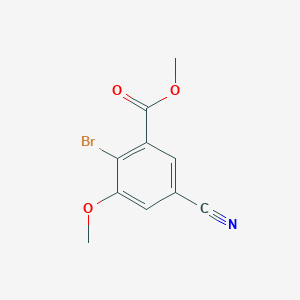
Methyl 2-bromo-5-cyano-3-methoxybenzoate
Vue d'ensemble
Description
Methyl 2-bromo-5-cyano-3-methoxybenzoate is a chemical compound with the molecular formula C<sub>9</sub>H<sub>9</sub>BrO<sub>3</sub> . It is a derivative of benzoic acid, containing bromine, cyano, and methoxy functional groups. The compound exhibits interesting properties due to its structural features.
Synthesis Analysis
The synthesis of Methyl 2-bromo-5-cyano-3-methoxybenzoate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely proceeds through bromination and cyano substitution reactions. Researchers have explored various synthetic routes, and further investigation is warranted to optimize the process.
Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-5-cyano-3-methoxybenzoate consists of a benzene ring substituted with bromine (Br), cyano (CN), and methoxy (OCH<sub>3</sub>) groups. The arrangement of these substituents influences the compound’s reactivity, stability, and biological activity.
Chemical Reactions Analysis
- Bromination : The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution reactions. Bromination can occur under appropriate conditions, leading to the formation of the brominated product.
- Cyano Substitution : The cyano group (CN) provides an excellent leaving group. Reactions with nucleophiles can replace the cyano group, yielding various derivatives.
- Ester Hydrolysis : The ester linkage (CO<sub>2</sub>CH<sub>3</sub>) can undergo hydrolysis in the presence of water or base, producing the corresponding carboxylic acid and methanol.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its crystalline structure and purity.
- Boiling Point : The boiling point indicates its volatility and stability under elevated temperatures.
- Density : The density affects solubility and handling.
- Refractive Index : Relevant for optical properties.
Safety And Hazards
- Toxicity : As with any chemical, caution is necessary. Consult safety data sheets (SDS) for handling instructions.
- Combustibility : The compound may be combustible.
- Personal Protective Equipment (PPE) : Use appropriate PPE, including gloves, eyeshields, and a dust mask.
- Storage : Store in a cool, dry place away from incompatible materials.
Orientations Futures
- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.
- Process Optimization : Refine synthetic methods for improved yield and efficiency.
- Derivatives : Explore derivatives with modified substituents for enhanced properties.
Propriétés
IUPAC Name |
methyl 2-bromo-5-cyano-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-6(5-12)3-7(9(8)11)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDABGSCZPPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyano-3-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



